molecular formula C23H19ClFN3O B8720194 N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-3-((5-fluoropyridin-3-yl)methyl)benzamide

N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-3-((5-fluoropyridin-3-yl)methyl)benzamide

Cat. No.: B8720194
M. Wt: 407.9 g/mol
InChI Key: MUKZWNKZCWLNMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-3-((5-fluoropyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C23H19ClFN3O and its molecular weight is 407.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H19ClFN3O

Molecular Weight

407.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(5-fluoropyridin-3-yl)methyl]benzamide

InChI

InChI=1S/C23H19ClFN3O/c24-19-4-5-22-21(11-19)18(13-28-22)6-7-27-23(29)17-3-1-2-15(9-17)8-16-10-20(25)14-26-12-16/h1-5,9-14,28H,6-8H2,(H,27,29)

InChI Key

MUKZWNKZCWLNMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)CC4=CC(=CN=C4)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-3-((5-fluoropyridin-3-yl)methyl)benzamide was prepared according to method B N-(2-(5-chloro-1H-indol-3-yl)ethyl)-3-(chloromethyl)benzamide (0.156 g; 0.449 mmol), 5-fluoropyridin-3-ylboronic acid (0.071 g; 0.494 mmol), tetrakis(triphenylphosphine)palladium(0) (0.026 g; 0.022 mmol), sodium carbonate (0.095 g; 0.898 mmol), sodium iodide (0.204 g; 1.35 mmol), in dimethoxyethane (3 mL) and water (1 mL), irradiated in a microwave oven at 130° C. for 15 minutes. Purification by preparative TLC on silica gel (eluent 50% ethyl acetate in heptane) furnished 0.006 g (3%) of the title compound as a white solid.
Name
N-(2-(5-chloro-1H-indol-3-yl)ethyl)-3-(chloromethyl)benzamide
Quantity
0.156 g
Type
reactant
Reaction Step One
Quantity
0.071 g
Type
reactant
Reaction Step Two
Quantity
0.095 g
Type
reactant
Reaction Step Three
Quantity
0.204 g
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five
Name
Quantity
1 mL
Type
solvent
Reaction Step Six
Quantity
0.026 g
Type
catalyst
Reaction Step Seven
Yield
3%

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